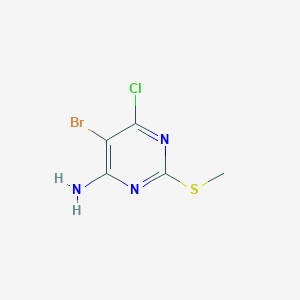

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine

概要

説明

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine: is a heterocyclic compound with the molecular formula C5H5BrClN3S . It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of bromine, chlorine, and a methylthio group attached to the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

Introduction of Bromine and Chlorine: The bromine and chlorine atoms are introduced through halogenation reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas or thionyl chloride.

Addition of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol or a methylthio-containing reagent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

化学反応の分析

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can also occur, converting the compound to its corresponding amine or thiol derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols.

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd/C), bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF).

Major Products:

- Substituted pyrimidines with various functional groups.

- Oxidized or reduced derivatives of the original compound.

- Coupled products with extended carbon chains or aromatic systems.

科学的研究の応用

Chemistry:

Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes for catalysis and material science applications.

Biology and Medicine:

Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.

Anticancer Research: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.

Industry:

Agricultural Chemicals: Used in the development of pesticides and herbicides.

Material Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.

作用機序

The mechanism of action of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine depends on its specific application:

Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their DNA synthesis or protein function.

Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways, such as the inhibition of tyrosine kinases or other enzymes involved in cell proliferation.

類似化合物との比較

5-Bromo-2-chloropyrimidine: Lacks the methylthio group, making it less versatile in certain chemical reactions.

6-Chloro-2-(methylthio)pyrimidin-4-amine:

2,4-Diamino-6-chloropyrimidine: Contains amino groups instead of the methylthio group, leading to different chemical properties and uses.

Uniqueness:

- The presence of both bromine and chlorine atoms, along with the methylthio group, makes 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine unique in its reactivity and potential applications. This combination of substituents allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various fields of research and industry.

生物活性

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview backed by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a pyrimidine ring with bromine and chlorine substituents along with a methylthio group. These structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity, while the methylthio group may influence its pharmacokinetic properties.

Research indicates that this compound can modulate enzyme activities, particularly those involved in cellular signaling pathways, leading to diverse biological effects such as:

- Anticancer Activity : Inhibition of cancer cell proliferation.

- Antimicrobial Effects : Potential activity against bacterial strains.

- Kinase Inhibition : Targeting specific kinases involved in cell cycle regulation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In vitro Studies : The compound demonstrated significant inhibition of cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 10 µM to 25 µM depending on the specific conditions and formulations used .

- Mechanistic Insights : The compound's mechanism involves induction of apoptosis in cancer cells, as evidenced by increased markers of apoptosis and cell cycle arrest in the SubG1 phase .

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties:

- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Case Study 1: Anticancer Efficacy

In a study conducted by researchers investigating novel pyrimidine derivatives, this compound was synthesized and evaluated for its cytotoxic effects on human cancer cell lines. The results indicated that the compound inhibited cell growth significantly compared to untreated controls, suggesting its potential as an anticancer agent .

Case Study 2: Kinase Inhibition

A recent investigation focused on the compound's role as a kinase inhibitor. It was found to effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition was quantified using an enzymatic assay, revealing an IC50 value of approximately 15 nM for CDK2, highlighting its potential therapeutic application in cancer treatment .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 5-Bromo-6-chloro-pyrimidine | >50 | Less potent anticancer |

| 6-Chloro-2-methanesulfinylpyrimidin | 20 | Moderate kinase inhibitor |

| 5-Bromo-2-methanesulfinylpyrimidin | 30 | Antimicrobial |

This table illustrates that while related compounds exhibit some biological activities, this compound demonstrates superior potency in certain assays, particularly in inhibiting CDK activity.

特性

IUPAC Name |

5-bromo-6-chloro-2-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEBWZSZLZXUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10494739 | |

| Record name | 5-Bromo-6-chloro-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63931-22-6 | |

| Record name | 5-Bromo-6-chloro-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。